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molecular formula C7H5BrF2 B1273633 1-Bromo-4-(difluoromethyl)benzene CAS No. 51776-71-7

1-Bromo-4-(difluoromethyl)benzene

Cat. No. B1273633
M. Wt: 207.01 g/mol
InChI Key: HUSPSWKWFREKSS-UHFFFAOYSA-N
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Patent
US06939990B2

Procedure details

Under exclusion of oxygen, a solution of 14.0 g (67.63 mmol) of 1-bromo-4-(difluoromethyl)benzene (CAS 51776-71-7) and 25.3 g (142 mmol) of N-bromosuccinimide (NBS) in 190 ml of carbon tetrachloride is irradiated using a daylight lamp. During the radiation, the solvent reaches its boiling point. The mixture is irradiated under reflux for 24 hours. The mixture is then allowed to cool to room temperature, and precipitated succinimide is filtered off. Another 25 g of NBS are added to the filtrate, and the mixture is once more, under exclusion of oxygen, irradiated under reflux for 24 hours. After cooling, the mixture is again filtered and the filtrate is evaporated to dryness. This gives 18 g of a dark orange oil which is purified by vacuum distillation at 13 torr. This gives 12.7 g (44.4 mmol, 66% yield) of a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
O=O.[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([F:12])[F:11])=[CH:6][CH:5]=1.[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([Br:13])([F:12])[F:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)F
Name
Quantity
25.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
190 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is irradiated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
precipitated succinimide
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
Another 25 g of NBS are added to the filtrate
CUSTOM
Type
CUSTOM
Details
irradiated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is again filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
This gives 18 g of a dark orange oil which is purified by vacuum distillation at 13 torr

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(F)(F)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 44.4 mmol
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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